molecular formula C22H18FNO4S B13354885 (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate

(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B13354885
M. Wt: 411.4 g/mol
InChI Key: JLYOESPDWXFFIC-UHFFFAOYSA-N
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Description

(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate is a synthetic small molecule featuring a benzo[d][1,3]dioxin core substituted with a fluorine atom at position 6, a phenyl group at position 2, and a methyl 2-(methylthio)nicotinate moiety at position 6. This compound is hypothesized to exhibit bioactivity in protease inhibition or receptor modulation, given its structural resemblance to inhibitors described in literature . Key features include:

  • Fluorine substituent: Enhances metabolic stability and electronegativity.
  • Nicotinate ester: May influence binding affinity through polar interactions.

Properties

Molecular Formula

C22H18FNO4S

Molecular Weight

411.4 g/mol

IUPAC Name

(6-fluoro-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C22H18FNO4S/c1-29-20-18(8-5-9-24-20)21(25)26-12-15-10-17(23)11-16-13-27-22(28-19(15)16)14-6-3-2-4-7-14/h2-11,22H,12-13H2,1H3

InChI Key

JLYOESPDWXFFIC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=CC(=CC3=C2OC(OC3)C4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxin ring: This can be achieved through a cyclization reaction involving a phenol derivative and a suitable dihalide.

    Introduction of the fluoro and phenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the nicotinate moiety: This step involves esterification of the benzo[d][1,3]dioxin derivative with 2-(methylthio)nicotinic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nicotinate moiety suggests possible interactions with nicotinic acetylcholine receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and phenyl groups could enhance its binding affinity to these targets, while the nicotinate moiety may facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[d][1,3]dioxin Derivatives

(6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methyl 1H-indazole-3-carboxylate
  • Structural Differences : Replaces the nicotinate group with an indazole-3-carboxylate ester.
  • Activity : Demonstrates 33% inhibition in virtual screening assays with an IC50 of 12.50 ± 0.77 µM, suggesting moderate potency in protease inhibition .
  • Key Insight : The indazole group may enhance π-π stacking compared to the nicotinate’s pyridine ring, but the methylthio group in the target compound could improve membrane permeability.
Ethyl (Z)-2-(3-((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-4-oxothiazolidin-2-ylidene)acetate
  • Structural Differences: Substitutes fluorine with chlorine and incorporates a thiazolidinone-acetate chain.
  • Status : Discontinued due to undisclosed stability or efficacy issues .
  • Key Insight : Fluorine in the target compound likely offers superior metabolic stability compared to chlorine, which may increase toxicity risks .

Thioether-Containing Compounds

2-(Ethylthio)phenol and 4-(Methylthio)butan-2-one
  • Structural Differences : Lack the benzo[d][1,3]dioxin core but share methylthio/ethylthio groups.
  • Properties : Thioethers generally enhance lipophilicity (logP increase by ~1–2 units) and resistance to oxidative metabolism compared to ethers or hydroxyl groups .

Nicotinate Derivatives

Methyl 4-(methylthio)butyrate
  • Structural Differences : Simplified nicotinate-free structure with a methylthio-butyrate chain.
  • Role : Demonstrates how methylthio groups can stabilize ester bonds against hydrolysis, suggesting the target compound’s nicotinate ester may exhibit prolonged half-life .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Bioactivity (IC50 or % Inhibition) Key Advantage/Disadvantage Reference
Target Compound Benzo[d][1,3]dioxin 6-Fluoro, 2-phenyl, methylthio-nicotinate Not reported High metabolic stability
(6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methyl 1H-indazole-3-carboxylate Benzo[d][1,3]dioxin 6-Fluoro, indazole-3-carboxylate 33% inhibition; IC50 = 12.50 ± 0.77 µM Moderate potency, lower lipophilicity
Ethyl (Z)-2-(3-((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)-4-oxothiazolidin-2-ylidene)acetate Benzo[d][1,3]dioxin 6-Chloro, thiazolidinone-acetate Discontinued Potential toxicity concerns
2-(Ethylthio)phenol Phenol Ethylthio N/A High lipophilicity, less stable

Key Research Findings

Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius reduce metabolic degradation compared to chlorine, making the target compound more viable for in vivo applications .

Ester Group Impact : Nicotinate esters may offer better target engagement than indazole derivatives due to pyridine’s hydrogen-bonding capacity .

Thioether Optimization : Methylthio strikes a balance between lipophilicity and steric hindrance, enhancing absorption over ethylthio analogs .

Biological Activity

The compound (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H18FNO3SC_{18}H_{18}FNO_3S, with a molecular weight of approximately 345.41 g/mol. It contains several functional groups, including a benzo[d][1,3]dioxin structure, a methylthio group, and a nicotinate moiety, which may contribute to its biological effects.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Studies suggest that derivatives of benzo[d][1,3]dioxin can inhibit pro-inflammatory cytokines. This mechanism may be beneficial in treating inflammatory diseases by reducing the expression of inflammatory markers such as TNF-alpha and IL-6 .

3. Anticancer Potential

Preliminary studies have shown that compounds in this class can induce apoptosis in cancer cells. The mechanism is thought to involve the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.

Case Study 3: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

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